N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide
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Overview
Description
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is a quinoline-based amide compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Gould-Jacobs, Friedländer, or Skraup synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Amide Formation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, could also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Major Products
Reduction: Formation of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of quinoline N-oxide derivatives.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the synthesis of dyes, fluorescent materials, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- 3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Uniqueness
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both the quinoline core and the nitrobenzamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. The nitro group adds reactivity, allowing for further functionalization and derivatization, while the quinoline core provides a stable scaffold for biological interactions .
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-7-13-11-14(18(23)21-16(13)10-12)8-9-20-19(24)15-4-2-3-5-17(15)22(25)26/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMCODUMQZGMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.